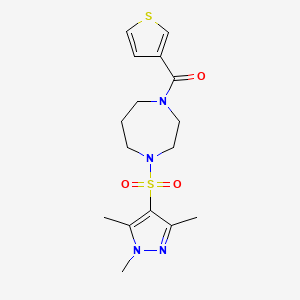

![molecular formula C20H23N5O2 B2563973 N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2034303-12-1](/img/structure/B2563973.png)

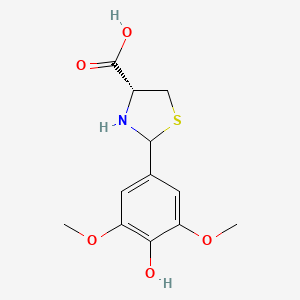

N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a triazolopyrimidine scaffold, like the one in your query, are often used in medicinal chemistry due to their wide range of biological activities . They can display antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

Typically, these compounds are synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of these compounds often includes a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Typically, NMR spectroscopy is used to analyze these properties .Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

Synthesis for Antitumor Applications : Compounds structurally related to triazolopyrazines have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For example, enaminones used as building blocks yielded derivatives exhibiting inhibition effects comparable to standard drugs like 5-fluorouracil against human breast (MCF-7) and liver carcinoma (HEPG2) cell lines (S. Riyadh, 2011).

Antimicrobial and Antifungal Applications : Various synthetic pathways have led to the creation of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives with demonstrated antimicrobial activity (Nada M. Abunada et al., 2008). These compounds were synthesized through reactions involving hydrazonyl bromides and active methylene compounds, showcasing the potential of such derivatives in combating microbial infections.

Synthesis and Reactivity

- Cyclocondensation Reactions : The reactivity of triazolopyrazine derivatives through cyclocondensation processes with hydrazine and hydroxylamine has been explored, leading to the formation of new compounds. These synthetic routes are crucial for developing novel derivatives with potential biological activities (S. Desenko et al., 1998).

Antiviral Activities

- Antiavian Influenza Virus Activity : Research on benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, has shown remarkable activities against bird flu influenza (H5N1). These findings highlight the potential of such compounds in developing antiviral therapeutics (A. Hebishy et al., 2020).

Antimicrobial Evaluation

- New Heterocyclic Compounds with Sulfamoyl Moiety : The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has been reported, with some showing moderate to high antimicrobial activities. This research contributes to the development of new antimicrobial agents (E. Darwish, 2014).

Mécanisme D'action

In terms of pharmacokinetics, the properties of a compound can be influenced by its chemical structure, including factors like its size, charge, and the presence of functional groups. These properties can affect how the compound is absorbed, distributed, metabolized, and excreted from the body .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds or substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclooctyl-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c26-19(21-15-11-7-2-1-3-8-12-15)17-18-20(27)22-16(13-25(18)24-23-17)14-9-5-4-6-10-14/h4-6,9-10,13,15H,1-3,7-8,11-12H2,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGBMCPUMZXYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)

![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)